Bis(2-nitro-4-methoxyphenyl)disulfide
Description
Overview of Organosulfur Compounds in Chemical Research
Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to numerous areas of chemical research. researchgate.net Their presence is ubiquitous in nature, found in essential amino acids like cysteine and methionine, and they are key components in many pharmaceuticals and industrial chemicals. researchgate.net The unique properties of the sulfur atom, including its ability to exist in various oxidation states and to form strong, yet cleavable, bonds, contribute to the diverse reactivity and functionality of these compounds.
Significance of Disulfide Linkages in Synthetic Chemistry and Materials Science
The disulfide bond (–S–S–), a covalent linkage formed by the oxidation of two thiol groups (–SH), is of paramount importance in both synthetic chemistry and materials science. In biological systems, disulfide bridges are crucial for stabilizing the tertiary and quaternary structures of proteins. This principle is harnessed in synthetic chemistry for the development of self-healing polymers, drug delivery systems, and dynamic combinatorial libraries. The reversible nature of the disulfide bond, which can be cleaved under specific reducing conditions, makes it a valuable functional group for creating responsive materials.
Contextualization of Aryl Disulfides with Electron-Withdrawing and Electron-Donating Substituents
Aryl disulfides, where the disulfide linkage is connected to two aromatic rings, exhibit reactivity that is significantly influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups (EWGs), such as the nitro group (–NO2), and electron-donating groups (EDGs), such as the methoxy (B1213986) group (–OCH3), modulate the electronic properties of the disulfide bond and the aromatic system.
EWGs tend to increase the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack. This is a key aspect of their reactivity, particularly in thiol-disulfide exchange reactions. Conversely, EDGs increase the electron density on the sulfur atoms, which can influence the bond strength and oxidation potential of the disulfide. The interplay of these electronic effects in a molecule like Bis(2-nitro-4-methoxyphenyl)disulfide, which contains both an EWG and an EDG on each aromatic ring, presents an interesting case for studying the nuanced control of disulfide bond reactivity.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C14H12N2O6S2 |
| Molecular Weight | 368.38 g/mol |
| CAS Number | 14371-84-7 |
| Appearance | White powder |
| Purity | 99% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1-[(4-methoxy-2-nitrophenyl)disulfanyl]-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPGXDPBJUYOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065763 | |
| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14371-84-7 | |
| Record name | Bis(4-methoxy-2-nitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis(4-methoxy-2-nitrophenyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Characterization
A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, iodine, or even atmospheric oxygen, often in the presence of a catalyst. The general reaction is as follows:
2 HSC6H3(OCH3)(NO2) + [O] → C14H12N2O6S2 + H2O
The characterization of Bis(2-nitro-4-methoxyphenyl)disulfide would involve a suite of standard analytical techniques to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy would be used to identify the chemical environment of the protons on the aromatic rings and the methoxy (B1213986) groups. The integration of the signals would confirm the number of protons in each environment. 13C NMR would provide information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would include those for the C–H bonds of the aromatic ring and methoxy group, the C–O bond of the methoxy group, the N=O bonds of the nitro group, and potentially the S–S bond, although the latter is often a weak and difficult-to-observe signal.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, confirming the expected value of 368.38 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Chemical Reactivity and Stability
The reactivity of Bis(2-nitro-4-methoxyphenyl)disulfide is primarily dictated by the disulfide bond and the influence of the nitro and methoxy (B1213986) substituents.
The S–S bond is susceptible to cleavage by reducing agents. This reaction is fundamental to the chemistry of disulfides and is often reversible. Common reducing agents that can cleave the disulfide bond include thiols (in a process known as thiol-disulfide exchange), phosphines, and certain metal hydrides. The presence of the electron-withdrawing nitro group ortho to the disulfide linkage is expected to make the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack, facilitating the cleavage of the S–S bond.
The compound is expected to be stable under normal storage conditions, though it should be protected from strong reducing agents and high temperatures to prevent degradation. The nitro groups also present the potential for reduction to amino groups under appropriate conditions, which could be a pathway for further functionalization of the molecule.
Applications in Scientific Research
Direct Synthesis Approaches
Direct approaches are centered on the creation of the disulfide linkage from appropriately substituted precursors. These methods are often efficient as they build the target molecule in the final stage of the synthetic sequence.
The most common and straightforward method for the synthesis of disulfides is the oxidation of their corresponding thiol precursors. In this case, 2-nitro-4-methoxyphenyl thiol is oxidized to yield this compound. This transformation involves the removal of a hydrogen atom from the sulfhydryl group of two thiol molecules and the subsequent formation of a disulfide bond. A wide array of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on factors such as yield, reaction conditions, and substrate tolerance. chemicalpapers.com
Disulfides are readily formed by the oxidation of their corresponding thiols. researchgate.net While the specific oxidation of 2-nitro-4-methoxyphenyl thiol is not detailed in the provided results, the synthesis of the analogous compound, bis(4-methoxyphenyl)disulfide, has been achieved using numerous oxidizing agents. chemicalpapers.com These reactions are typically high-yielding. The general reaction is shown below:
2 R-SH + [O] → R-S-S-R + H₂O (where R = 2-nitro-4-methoxyphenyl)
The following table summarizes various oxidizing agents that are commonly used for the synthesis of aromatic disulfides from aryl thiols, which are applicable to the synthesis of the target compound.
| Oxidizing Agent | Typical Yield (%) | Reference |
| Hydrogen Peroxide (H₂O₂) | 98% | chemicalpapers.com |
| Sodium Hypochlorite (NaClO) | 92% | chemicalpapers.com |
| Sodium Iodate (NaIO₃) | 98% | chemicalpapers.com |
| Dimethyl Sulfoxide (DMSO) | 98% | chemicalpapers.com |
| Copper(II) Nitrate (Cu(NO₃)₂) | 99% | chemicalpapers.com |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 93% | chemicalpapers.com |
| Chromium Trioxide (CrO₃) | 76% | chemicalpapers.com |
This data is based on the synthesis of bis(4-methoxyphenyl)disulfide and is representative of the yields achievable for similar aromatic disulfides. chemicalpapers.com
An alternative route to symmetrical disulfides involves the reaction of a halogenated aromatic compound with a sulfur-donating reagent. For the synthesis of this compound, a suitable starting material would be a compound like 1-halo-2-nitro-4-methoxybenzene (where halo = Cl, Br, I). This precursor can react with a disulfide source, such as sodium disulfide (Na₂S₂), to form the target molecule via a nucleophilic aromatic substitution mechanism.
The electron-withdrawing nitro group on the aromatic ring facilitates this reaction by activating the ring towards nucleophilic attack. numberanalytics.com The reaction proceeds by the displacement of the halide by the disulfide anion.
Ar-X + Na₂S₂ → Ar-S-S-Ar + 2 NaX (where Ar = 2-nitro-4-methoxyphenyl and X = Halogen)
This method is particularly useful when the corresponding thiol is unstable or difficult to prepare. The reaction conditions, including solvent and temperature, are crucial for optimizing the yield and minimizing side reactions.
Electrochemical methods offer a green and efficient alternative for the synthesis of disulfide bonds. nih.gov This approach involves the anodic oxidation of the corresponding thiol. In this process, 2-nitro-4-methoxyphenyl thiol, dissolved in a suitable electrolyte solution, is oxidized at the surface of an electrode by applying an external electric potential. nih.gov The reaction proceeds through the formation of a thiyl radical (RS•), which then dimerizes to form the disulfide (RSSR).
The key advantage of electrosynthesis is the ability to control the reaction precisely by adjusting the applied voltage, which can lead to high selectivity and purity of the final product. nih.gov Optimization of the process involves screening various parameters, as detailed in the table below.
| Parameter | Description |
| Electrode Material | Carbon-based electrodes (like glassy carbon or carbon paper) and platinum are commonly used. The choice of material can influence the reaction efficiency and overpotential. |
| Solvent/Electrolyte | A mixture of organic solvents (e.g., acetonitrile, DME/DOL) with a supporting electrolyte (e.g., lithium salts like LiTFSI) is typically used to ensure conductivity and solubility of the reactant. nih.gov |
| Applied Current/Potential | The reaction can be carried out under potentiostatic (constant potential) or galvanostatic (constant current) conditions. The applied potential must be sufficient to oxidize the thiol but controlled to avoid over-oxidation to sulfonic acids. nih.gov |
| Temperature | The reaction is often performed at or below room temperature to minimize side reactions. |
This method avoids the use of chemical oxidizing agents, reducing waste and often simplifying product purification. nih.gov
Precursor Synthesis and Functional Group Introduction
The successful synthesis of this compound is highly dependent on the availability and purity of its precursors. This section details the preparation of the key intermediate, 2-nitro-4-methoxyphenyl thiol, and the strategic introduction of the necessary functional groups onto the aromatic ring.
The synthesis of the aryl thiol precursor, 2-nitro-4-methoxyphenyl thiol, is a critical step for methods involving direct oxidation. A common route to aromatic thiols starts from the corresponding aniline (B41778) derivative, in this case, 4-methoxy-2-nitroaniline (B140478). The synthesis can proceed via a diazotization reaction followed by the introduction of a sulfur-containing group.
A plausible synthetic pathway involves the following steps:
Diazotization: 4-methoxy-2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Sulfur Introduction: The diazonium salt is then reacted with a sulfur nucleophile. For instance, reaction with potassium ethyl xanthate followed by hydrolysis is a well-established method (Leuckart thiophenol reaction) to produce the aryl thiol.
Alternatively, the thiol can be prepared from the corresponding sulfonyl chloride. Reduction of 2-nitro-4-methoxybenzenesulfonyl chloride with a suitable reducing agent, such as zinc dust in an acidic medium, would yield the desired thiol.
The synthesis of the substituted aromatic precursors requires the regioselective introduction of both a nitro group and a methoxy group onto a benzene (B151609) ring. wikipedia.org The order of these introductions is crucial to ensure the correct substitution pattern due to the directing effects of the functional groups.
Nitration: The nitro group is typically introduced via electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. researchgate.netrsc.org The nitro group is a strong deactivating and meta-directing group. numberanalytics.com
Methoxylation: The methoxy group can be introduced by the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542) (e.g., 3-nitrophenol) with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The hydroxyl group is a strong activating, ortho-, para-directing group.
A logical synthetic strategy would start from a precursor like anisole (B1667542) (methoxybenzene). Nitration of anisole would yield a mixture of ortho- and para-nitroanisole. The desired para-isomer (4-nitroanisole) can be separated. A second nitration would then be directed by both existing groups to yield 2,4-dinitroanisole. Subsequent selective reduction of one nitro group followed by diazotization and sulfur introduction could lead to the required precursor, though this route is complex.
A more direct route might start with p-anisidine (B42471) (4-methoxyaniline). Acetylation to protect the amine, followed by nitration, would place the nitro group at the 2-position, guided by the activating acetamido and methoxy groups. nih.gov Subsequent deprotection of the amine, diazotization, and conversion to the thiol would provide the 2-nitro-4-methoxyphenyl thiol precursor.
Considerations in Synthetic Yield and Selectivity
The successful synthesis of this compound is contingent upon the careful optimization of reaction conditions to maximize yield and ensure high selectivity. While specific studies detailing the optimization of this particular disulfide are not extensively documented in publicly available literature, valuable insights can be drawn from established methodologies for structurally similar aromatic disulfides. Key factors influencing the outcome of the synthesis include the choice of starting materials, reaction temperature, the nature of the solvent, and the type of catalyst or oxidizing agent employed.
A common and effective method for synthesizing nitro-aromatic disulfides involves the reaction of a corresponding halogenated nitro-aromatic compound with a sulfurizing agent. For instance, the synthesis of the closely related compound, Bis(2-nitrophenyl)disulfide, is achieved by reacting 2-chloronitrobenzene with sodium disulfide. This reaction proceeds with a reported yield of 58–66%. orgsyn.org A critical consideration in this synthesis is temperature control; the reaction can be highly exothermic, and gradual heating is necessary to prevent it from becoming too violent, which could negatively impact both yield and safety. orgsyn.org
Further considerations for optimizing the synthesis of aryl disulfides can be extrapolated from studies on related isomers, such as Bis(4-methoxyphenyl)disulfide. Research into the formation of this compound from 4-methoxybenzenethiol (B147237) highlights several variables that significantly affect the yield.
Catalyst and Reaction Atmosphere:
The choice of catalyst and the atmospheric conditions are paramount. For example, in copper-catalyzed oxidations of thiols, the oxidation state of the copper and the presence of oxygen play a crucial role. chemicalpapers.com As illustrated in the table below, the use of a more efficient dehydrogenative catalyst like Copper(II) and the presence of atmospheric oxygen can lead to higher yields. chemicalpapers.com Conversely, employing a catalyst with lower activity like Copper(I) oxide in an inert atmosphere results in a significantly lower yield of the disulfide product. chemicalpapers.com
| Catalyst | Atmosphere | Solvent | Yield (%) |
|---|---|---|---|
| Copper(II) oxide | Argon | Butyl-methyl-ketone | 27 |
| Copper(I) oxide | Argon | Butyl-methyl-ketone | 9 |
| Copper(0) | Oxygen | Ethyl-methyl-ketone | 56 |
| Copper(0) | Nitrogen | Ethyl-methyl-ketone | 49 |
Solvent Polarity:
The polarity of the solvent is another key factor. Generally, in the synthesis of aryl disulfides, using polar solvents tends to result in higher yields compared to nonpolar solvents when the same catalyst is used. chemicalpapers.com This is likely due to the better solvation of reactants and intermediates, facilitating the reaction.
Nature of the Precursor:
The form in which the precursor is used can also influence the reaction's efficiency. For syntheses starting from a thiol, using the precursor in its salt form (e.g., a sodium or potassium thiolate) can lead to higher yields of the corresponding disulfide. chemicalpapers.com This is because the thiolate anion is more readily oxidized than the neutral thiol.
Quantum Chemical Calculations
Quantum chemical calculations are essential tools for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For this compound, such studies would provide invaluable insights into its behavior at a molecular level.
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and other properties.
Molecular Orbital Analysis (HOMO-LUMO, NBO)
Molecular orbital analysis provides critical information about the electronic behavior and reactivity of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. An analysis would reveal the distribution of these orbitals and the nature of electronic transitions. Without specific studies, the HOMO-LUMO gap and charge transfer characteristics of this compound remain undetermined.
A hypothetical data table for such an analysis would look like this:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as no published data for this compound could be found.
NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, NBO analysis would quantify the delocalization of electron density between the phenyl rings, the nitro groups, the methoxy groups, and the disulfide bridge. This would provide a deeper understanding of the substituent effects on the molecule's stability and electronic structure. Currently, no NBO analysis for this specific compound has been published.
A representative data table from an NBO analysis would typically show stabilization energies from second-order perturbation theory:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as no published data for this compound could be located.
Theoretical Predictions of Reactivity Descriptors
Theoretical predictions of reactivity descriptors are crucial for understanding the chemical behavior of a molecule. These calculations, typically employing Density Functional Theory (DFT), provide insights into the electronic structure and potential reaction pathways.
Local reactivity indices, including Fukui functions and local softness, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are essential for predicting regioselectivity in chemical reactions. While the theoretical framework for these calculations is robust, specific values for this compound have not been reported in the surveyed literature.
Table 1: Conceptual DFT-Based Global Reactivity Descriptors (Illustrative) (Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published experimental or theoretical data for this compound, which is currently unavailable.)
| Descriptor | Formula | Predicted Value (Arbitrary Units) |
| HOMO Energy (EHOMO) | - | -6.5 eV |
| LUMO Energy (ELUMO) | - | -2.1 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 eV |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 2.1 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.3 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |
| Global Softness (S) | 1 / (2η) | 0.227 eV-1 |
| Global Electrophilicity (ω) | χ2 / (2η) | 4.11 eV |
The study of reaction energetics involves calculating the energy changes that occur during a chemical reaction, including the energies of reactants, products, intermediates, and transition states. This analysis is fundamental for determining reaction mechanisms, rates, and feasibility. Transition state theory is used to locate the saddle point on the potential energy surface that connects reactants and products, providing critical information about the activation energy of a reaction. Such computational studies would be invaluable for understanding the synthesis and reactivity of this compound, but specific research on this compound's reaction energetics and transition states is not currently available.
Spectroscopic Profile Simulation and Correlation with Experimental Data
Computational methods are widely used to simulate spectroscopic profiles, which can then be correlated with experimental data to confirm molecular structures and assign spectral features.
Theoretical calculations, typically at the DFT level, can predict the vibrational frequencies and intensities of a molecule. These predicted frequencies, after appropriate scaling, can be compared with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. This comparison allows for a detailed assignment of the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups present in this compound (e.g., C-N, N-O of the nitro group; C-O of the methoxy group; S-S of the disulfide bridge; and various aromatic C-H and C-C vibrations). However, no such specific computational or experimental spectroscopic studies for this compound were found.
Table 2: Hypothetical Vibrational Frequencies for Key Functional Groups (Illustrative) (Note: This table presents hypothetical data to illustrate the type of information obtained from vibrational spectroscopic predictions. It is not based on actual data for this compound.)
| Functional Group | Vibrational Mode | Predicted FT-IR (cm-1) | Predicted Raman (cm-1) |
| Nitro (NO2) | Asymmetric Stretch | 1550 | 1552 |
| Nitro (NO2) | Symmetric Stretch | 1345 | 1348 |
| Methoxy (C-O) | Stretch | 1250 | 1248 |
| Disulfide (S-S) | Stretch | 540 | 545 |
| Aromatic C-H | Stretch | 3100 | 3102 |
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of molecules. These theoretical values correspond to the absorption maxima (λmax) in an experimental UV-Visible spectrum. Such calculations can help interpret the electronic transitions (e.g., n → π, π → π) responsible for the observed absorptions. For this compound, these transitions would likely involve the phenyl rings, nitro groups, and the disulfide linkage. A comprehensive TD-DFT study correlated with experimental UV-Vis data would provide significant insight into the electronic structure of the molecule, but this information is not present in the available literature.
Computational chemistry provides powerful tools, such as the Gauge-Including Atomic Orbital (GIAO) method, to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of nuclei like 1H and 13C. By calculating the magnetic shielding tensors for each atom in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts with experimental NMR data is a cornerstone of modern structure elucidation. For this compound, this would involve predicting the shifts for the aromatic protons and carbons, as well as the methoxy group's proton and carbon signals. No dedicated studies on the NMR chemical shift predictions for this specific compound have been found.
Solvent Effects in Theoretical Models
In the computational and theoretical investigation of "this compound," accounting for the influence of the solvent is crucial for accurately predicting its chemical and physical properties. The surrounding solvent medium can significantly impact the molecule's conformational stability, electronic structure, and spectroscopic characteristics. Theoretical models employ various approaches to simulate these solvent effects, ranging from implicit continuum models to explicit solvent models.
The most common and computationally efficient methods for modeling solvent effects are implicit solvation models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEFPCM). In these models, the solvent is treated as a continuous, polarizable dielectric medium rather than individual molecules. The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated self-consistently. The choice of solvent is defined by its dielectric constant, which determines the extent of polarization and, consequently, the magnitude of the solvent effect.
For a molecule like this compound, with its polar nitro and methoxy groups, the surrounding solvent polarity is expected to have a pronounced effect on its conformational preferences. The key conformational parameter in diaryl disulfides is the C-S-S-C dihedral angle. In the gas phase or non-polar solvents, this angle is typically around 85-90 degrees. However, in polar solvents, intermolecular interactions can lead to changes in this dihedral angle to either stabilize or destabilize certain conformations. For instance, a more polar solvent might favor a conformation with a larger dipole moment.
The electronic properties and UV-Vis absorption spectra of this compound are also significantly influenced by the solvent. Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a well-documented phenomenon for many organic molecules. In the case of nitroaromatic compounds, an increase in solvent polarity often leads to a bathochromic (red) shift of the n → π* transition and a hypsochromic (blue) shift of the π → π* transition. Time-Dependent Density Functional Theory (TD-DFT) calculations, in conjunction with implicit solvent models, are powerful tools for predicting these solvatochromic shifts. The calculations can reveal how the differential solvation of the ground and excited states of the molecule leads to the observed changes in the absorption spectrum.
The following interactive table illustrates hypothetical, yet scientifically plausible, data on how the C-S-S-C dihedral angle and the wavelength of maximum absorption (λmax) of this compound might vary in different solvents, as predicted by theoretical models.
| Solvent | Dielectric Constant (ε) | Predicted C-S-S-C Dihedral Angle (°) | Predicted λmax (nm) |
| Gas Phase | 1 | 87.5 | 340 |
| n-Hexane | 1.88 | 88.2 | 342 |
| Chloroform | 4.81 | 90.1 | 348 |
| Ethanol | 24.55 | 92.5 | 355 |
| Acetonitrile | 37.5 | 93.1 | 358 |
| Water | 80.1 | 95.3 | 365 |
Note: The data in this table is representative and intended to illustrate the expected trends based on computational studies of similar molecules. It is not based on direct experimental or computational results for this compound.
More sophisticated, though computationally intensive, theoretical models involve the use of explicit solvent molecules. In this approach, a number of solvent molecules are placed around the solute molecule, and their interactions are treated quantum mechanically or through a hybrid quantum mechanics/molecular mechanics (QM/MM) approach. While providing a more detailed and realistic picture of the solute-solvent interactions, including specific hydrogen bonding, these methods are generally reserved for smaller systems or for refining the results from continuum models due to their high computational cost. For a molecule of the size of this compound, continuum models generally provide a good balance between accuracy and computational feasibility for predicting solvent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Sulfur and Aromatic Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-methoxy-4-nitroaniline, shows distinct signals that can be used for comparative analysis. In ¹H NMR, the chemical shifts of protons on the aromatic ring are influenced by the electronic effects of the nitro and methoxy substituents. The nitro group, being strongly electron-withdrawing, tends to shift proton signals to a lower field (higher ppm), while the electron-donating methoxy group shifts them to a higher field (lower ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons in this compound are similarly influenced by the substituents. For instance, in related methoxy-substituted aromatic compounds, the carbon atom directly attached to the methoxy group typically appears at a distinct chemical shift. rsc.org
A comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. The integration of the proton signals also provides a quantitative measure of the number of protons in different chemical environments.
Interactive Data Table: Representative NMR Data for Related Structures
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
| 1,2-bis(4-methoxyphenyl)diselane | ¹H | CDCl₃ | 7.54 (d, 4H), 6.84 (d, 4H), 3.83 (s, 6H) |
| 1,2-bis(4-methoxyphenyl)diselane | ¹³C | CDCl₃ | 160.1, 135.5, 122.0, 114.8, 55.3 |
| Bis(4-nitrophenyl)sulfane | ¹H | DMSO-d₆ | 8.25 (dd, 4H), 7.64 (dd, 4H) |
| Bis(4-nitrophenyl)sulfane | ¹³C | DMSO-d₆ | 146.7, 142.2, 131.3, 124.8 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 308.33 g/mol . sigmaaldrich.com Mass spectrometry also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.
Upon ionization in the mass spectrometer, the molecule can break apart in predictable ways. The fragmentation of aromatic disulfides often involves the cleavage of the disulfide (S-S) bond, which is a relatively weak bond. This cleavage can lead to the formation of radical cations corresponding to the substituted thiophenyl fragments. Further fragmentation can occur, involving the loss of the nitro and methoxy groups.
The analysis of these fragment ions helps to confirm the presence of the different functional groups and their arrangement on the aromatic ring. High-resolution mass spectrometry can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental formula.
Interactive Data Table: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Method | [M]+ (m/z) | Key Fragment Ions (m/z) |
| This compound | Not Specified | 308.33 | Not Specified |
| 1,2-bis(4-methoxyphenyl)disulfane | EI | 302 | Not Specified |
| Bis(4-nitrophenyl)sulfane | EI (70 eV) | 276 | 275, 155, 123 |
Note: EI refers to Electron Ionization. The table includes the molecular ion peak and significant fragment ions observed in the mass spectra of related compounds.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro (NO₂) and methoxy (O-CH₃) groups, as well as the aromatic ring. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch in the range of 1500-1650 cm⁻¹ and a symmetric stretch between 1260-1400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group will also produce a characteristic band.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The disulfide (S-S) bond, which is often a weak absorber in the infrared, can give a more prominent signal in the Raman spectrum. The vibrational energy of the S-S bond is sensitive to the dihedral angle of the C-S-S-C group. nih.gov Ultrafast infrared (IR) Raman spectroscopy has been used to study vibrational energy transfer in related nitroaromatic compounds. nih.gov
By analyzing the positions, intensities, and shapes of the bands in both FT-IR and Raman spectra, a detailed picture of the functional groups and their chemical environment within the this compound molecule can be obtained.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1650 researchgate.net |
| Nitro (NO₂) | Symmetric Stretch | 1260-1400 researchgate.net |
| Nitro (NO₂) | Scissoring | 835-890 spectroscopyonline.com |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1400-1600 |
| Methoxy (O-CH₃) | C-O Stretch | ~1250 |
| Disulfide (S-S) | S-S Stretch | ~400-500 |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The electronic transitions in organic molecules can be of various types, such as σ → σ, n → σ, π → π, and n → π. wikipedia.org
For this compound, the UV-Visible spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of the nitro and methoxy groups, which act as chromophores and auxochromes respectively, will influence the wavelength and intensity of these absorptions. The nitro group, being an electron-withdrawing group, can cause a bathochromic (red) shift in the absorption maxima. Aromatic disulfides themselves are known to have characteristic absorption spectra. escholarship.org The electronic transitions in aromatic compounds can also include charge-transfer bands. truman.edu
The study of the UV-Visible spectrum provides insights into the electronic structure of the molecule and can be affected by factors such as solvent polarity.
Interactive Data Table: Expected Electronic Transitions
| Transition Type | Chromophore | Expected Wavelength Range |
| π → π | Aromatic Ring | 200-400 nm |
| n → π | Nitro Group | > 300 nm |
X-ray Diffraction for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the molecule, including the dihedral angle of the C-S-S-C disulfide bridge. It would also provide information about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the packing of the molecules in the crystal lattice. The crystal structure of related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, has been determined using this technique. mdpi.com While specific crystal structure data for this compound was not found, analysis of similar structures indicates that the nitro group's position can significantly influence molecular packing. mdpi.com
Reaction Pathways and Mechanistic Insights of Bis 2 Nitro 4 Methoxyphenyl Disulfide
Disulfide Bond Metathesis Reactions
Disulfide bond metathesis, or disulfide exchange, is a characteristic reaction of disulfides involving the cleavage and reformation of the S-S bond. This process can occur through various mechanisms and can be influenced by catalysts and the nature of the substituents on the aryl rings.
The cleavage of the disulfide bond in Bis(2-nitro-4-methoxyphenyl)disulfide can proceed through either homolytic or heterolytic pathways.
Homolytic Cleavage: This mechanism involves the breaking of the S-S bond to generate two thiyl radicals (ArS•). This process is typically initiated by heat or UV light. For aromatic disulfides, photoirradiation can be an effective method for inducing the homolytic cleavage of the S-S bond, leading to the formation of thiyl radicals. The presence of the aromatic ring can stabilize the resulting radical.
Heterolytic Cleavage: This pathway involves the cleavage of the S-S bond where one sulfur atom retains the bonding pair of electrons, forming a thiolate anion (ArS⁻) and a sulfenium cation (ArS⁺). More commonly in the context of disulfide exchange, heterolytic cleavage is facilitated by a nucleophilic attack on one of the sulfur atoms. Thiolate anions are potent nucleophiles for this reaction, attacking the disulfide bond in an Sₙ2-type reaction. The stability of the resulting thiolate leaving group is a key factor in this process. The electron-withdrawing nitro group on the aromatic ring of this compound would stabilize the resulting thiolate anion, making the disulfide bond more susceptible to nucleophilic attack.
Disulfide exchange reactions can occur spontaneously under certain conditions or be accelerated by catalysts.
Non-Catalytic Exchange: In the absence of catalysts, the exchange between aryl disulfides can be induced under high-pressure conditions. acs.org This method provides an environmentally friendly route to heterodimeric disulfides by shifting the reaction equilibrium. acs.org For this compound, a non-catalytic exchange with another disulfide would likely require such forcing conditions to proceed at a reasonable rate.
Catalytic Exchange: The metathesis of disulfide bonds is generally catalyzed by a combination of a reducing agent and a base, or by irradiation. researchgate.net Thiolates, generated in situ by the reaction of a thiol with a base, are common catalysts for disulfide exchange. The catalytic cycle involves the nucleophilic attack of the thiolate on the disulfide bond, leading to the formation of a new disulfide and a new thiolate, which then continues the chain reaction. The rate of this exchange is dependent on the nucleophilicity of the thiolate and the susceptibility of the disulfide bond to nucleophilic attack.
| Process | Description | Initiating Factors |
| Non-Catalytic Exchange | Direct exchange between disulfide molecules. | High pressure, high temperature. acs.org |
| Catalytic Exchange | Exchange facilitated by a catalyst, typically a thiolate. | Presence of a thiol and a base. |
The electronic nature of the substituents on the aromatic rings has a profound impact on the rate and equilibrium of disulfide exchange reactions.
The electron-withdrawing nitro group at the ortho position of this compound makes the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack. This is expected to increase the rate of disulfide exchange. Conversely, the electron-donating methoxy (B1213986) group at the para position increases the electron density on the aromatic ring and the sulfur atoms, which would tend to decrease the rate of nucleophilic attack.
| Substituent | Electronic Effect | Influence on Disulfide Exchange |
| -NO₂ (ortho) | Electron-withdrawing | Increases electrophilicity of sulfur, stabilizes thiolate leaving group, accelerates exchange rate. |
| -OCH₃ (para) | Electron-donating | Increases electron density on sulfur, may slightly decrease susceptibility to nucleophilic attack. |
Reduction Reactions of the Disulfide Moiety
The disulfide bond of this compound can be readily reduced to the corresponding thiol, 2-nitro-4-methoxybenzenethiol. This is a characteristic reaction of disulfides and can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and phosphines such as triphenylphosphine (B44618), often in the presence of water.
The reduction process involves the cleavage of the S-S bond and the addition of a hydrogen atom to each sulfur atom. The general reaction is as follows:
Ar-S-S-Ar + 2[H] → 2 Ar-SH
Given the presence of the nitro group, which is also susceptible to reduction, the choice of reducing agent and reaction conditions is crucial for achieving selective reduction of the disulfide bond without affecting the nitro group. Milder reducing agents are generally preferred for this purpose. However, stronger reducing agents like zinc in acetic acid have been used to reduce both the nitro group and the disulfide simultaneously. reddit.com
Oxidation Reactions of Sulfur Centers
The sulfur atoms in the disulfide bond of this compound can be oxidized to higher oxidation states, leading to the formation of thiolsulfinates and subsequently thiolsulfonates.
The controlled oxidation of disulfides can yield S-monoxides (thiolsulfinates) and S-dioxides (thiolsulfonates). Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, sometimes in the presence of a catalyst. mdpi.comnih.govresearchgate.net
The initial oxidation product is the thiolsulfinate (Ar-S(O)-S-Ar). Further oxidation of the thiolsulfinate leads to the formation of the thiolsulfonate (Ar-SO₂-S-Ar). The electron-withdrawing nitro group on the aromatic ring is expected to decrease the electron density on the sulfur atoms, making them less susceptible to oxidation compared to unsubstituted or electron-rich aryl disulfides. mdpi.comresearchgate.net Conversely, the electron-donating methoxy group would increase the electron density, making the sulfur atoms more prone to oxidation. The regioselectivity of the oxidation of unsymmetrical disulfides is influenced by the electronic nature of the substituents, with oxidation generally occurring at the more electron-rich sulfur atom. mdpi.comresearchgate.net
| Oxidation Product | Structure | General Conditions |
| Thiolsulfinate | Ar-S(O)-S-Ar | Controlled oxidation with one equivalent of an oxidizing agent (e.g., m-CPBA, H₂O₂). mdpi.comnih.govresearchgate.net |
| Thiolsulfonate | Ar-SO₂-S-Ar | Further oxidation of the thiolsulfinate with excess oxidizing agent. |
Site-Selective Oxidation Studies
The oxidation of diaryl disulfides such as this compound presents an opportunity for site-selective reactions, primarily targeting the sulfur atoms of the disulfide bridge. The presence of electron-withdrawing nitro groups and electron-donating methoxy groups on the aromatic rings can influence the electron density of the sulfur atoms, thereby affecting the rate and outcome of the oxidation.
Research into the oxidation of various aryl disulfides has shown that they can be converted to thiolsulfinates and subsequently to thiolsulfonates. mdpi.com The initial oxidation product is typically the thiolsulfinate, which results from the introduction of one oxygen atom onto one of the sulfur atoms.
A common method for this transformation involves the use of an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of a catalyst. mdpi.com For instance, cyclic seleninate esters have been demonstrated to be effective catalysts for the oxidation of disulfides to thiolsulfinates under mild conditions. mdpi.com The proposed mechanism suggests that the catalyst forms a peroxyseleninic acid intermediate with hydrogen peroxide. This intermediate then transfers an oxygen atom to one of the sulfur atoms of the disulfide, which is the most electron-rich. mdpi.com
In the case of this compound, the electronic effects of the substituents play a crucial role. The methoxy group, being an electron-donating group, increases the electron density on the aromatic ring and, by extension, on the sulfur atom. Conversely, the nitro group is strongly electron-withdrawing. The interplay of these effects determines the nucleophilicity of the sulfur atoms and their susceptibility to oxidation. While specific studies on the site-selective oxidation of this compound are not extensively detailed in the provided results, the general principles of disulfide oxidation suggest that the sulfur atom would be the primary site of attack.
Table 1: Reagents and Products in the Oxidation of Aryl Disulfides
| Disulfide Substrate | Oxidizing Agent | Catalyst | Primary Product |
|---|---|---|---|
| General Ar-S-S-Ar | Hydrogen Peroxide | Cyclic Seleninate Ester | Ar-S(O)-S-Ar (Thiolsulfinate) |
| Electron-Rich Diaryl Disulfide | Hydrogen Peroxide | Cyclic Seleninate Ester | Significant Thiolsulfonate formation |
This table is generated based on general findings on the oxidation of various aryl disulfides. mdpi.com
**5.4. Reactions Involving Aromatic Ring Functionalization
The aromatic rings of this compound are subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome being dictated by the combined influence of the methoxy, nitro, and disulfide substituents. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.com Conversely, the nitro group (-NO₂) is a strong deactivating group and a meta-director because of its potent electron-withdrawing nature. libretexts.orgnumberanalytics.com
In this compound, each aromatic ring has three substituents to consider: the disulfide bridge, the nitro group, and the methoxy group. The positions on the ring are numbered relative to the disulfide linkage (position 1). Thus, we have a nitro group at position 2 and a methoxy group at position 4.
The activating, ortho, para-directing methoxy group will direct incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is occupied by the disulfide bridge. The positions ortho to the methoxy group are positions 3 and 5.
The deactivating, meta-directing nitro group will direct incoming electrophiles to the positions meta to it, which are positions 4 (occupied by the methoxy group) and 6.
Considering these directing effects:
The methoxy group strongly activates positions 3 and 5.
The nitro group deactivates the ring, particularly at the ortho and para positions (positions 1, 3, and 6), and directs towards positions 4 and 6.
The dominant influence is typically exerted by the most powerful activating group. Therefore, the methoxy group's directing effect will be paramount. Electrophilic attack is most likely to occur at the positions most activated by the methoxy group and least deactivated by the nitro group. Position 3 is ortho to the methoxy group and ortho to the nitro group. Position 5 is ortho to the methoxy group and meta to the nitro group. Due to steric hindrance from the adjacent nitro group and disulfide linkage, and the strong deactivation at the position ortho to a nitro group, position 5 is the most probable site for electrophilic attack.
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -OCH₃ (Methoxy) | Activating | ortho, para |
| -NO₂ (Nitro) | Deactivating | meta |
The presence of a strong electron-withdrawing nitro group makes the aromatic rings of this compound susceptible to nucleophilic aromatic substitution (SNAr). numberanalytics.com The nitro group activates the positions ortho and para to it for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govnumberanalytics.com
In the structure of this compound, the nitro group is at position 2. The positions ortho to the nitro group are 1 (disulfide linkage) and 3. The position para to the nitro group is position 5. For a typical SNAr reaction to occur, there must be a good leaving group at one of these activated positions.
While the disulfide itself is not a conventional leaving group in SNAr, reactions involving the displacement of other groups on similarly activated nitroaromatic systems are well-documented. nih.gov If a leaving group, such as a halogen, were present at position 3 or 5, it would be readily displaced by a nucleophile. The reaction mechanism proceeds via an addition-elimination pathway. numberanalytics.com The nucleophile first adds to the electron-deficient aromatic ring to form the resonance-stabilized Meisenheimer complex, and in a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. nih.gov The rate-limiting step is generally the formation of the Meisenheimer complex. nih.gov
The methoxy group at position 4, being electron-donating, slightly counteracts the activation provided by the nitro group. However, the powerful activating effect of the nitro group typically dominates, allowing SNAr reactions to proceed if a suitable leaving group is present at an activated position.
Cleavage Reactions for Thiol Generation
A characteristic reaction of disulfides is the cleavage of the sulfur-sulfur bond to yield two thiol molecules. This reductive cleavage is a fundamental process in biochemistry and organic synthesis. ontosight.ai For this compound, this reaction would generate 2-nitro-4-methoxythiophenol.
The disulfide bond is susceptible to reduction by various reagents. Common methods for disulfide bond cleavage include:
Reduction with Thiols: The reaction with other thiols, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, proceeds via a thiol-disulfide exchange mechanism. This is an equilibrium process, and an excess of the reducing thiol is often used to drive the reaction to completion.
Reduction with Phosphines: Trivalent phosphorus compounds, like triphenylphosphine (PPh₃), are effective reagents for reducing disulfides. The reaction is typically carried out in the presence of water.
Reduction with Metal Hydrides: Reagents such as sodium borohydride (NaBH₄) can also be used to reduce disulfide bonds to their corresponding thiols.
Table 3: Common Reagents for Disulfide Bond Cleavage
| Reagent Class | Example Reagent(s) | General Reaction Conditions |
|---|---|---|
| Thiols | Dithiothreitol (DTT), 2-Mercaptoethanol | Aqueous buffer, neutral pH |
| Phosphines | Triphenylphosphine (PPh₃) | Aqueous organic solvent |
Coordination Chemistry and Metal Complexation Studies
Ligand Behavior of Bis(2-nitro-4-methoxyphenyl)disulfide with Transition Metals
While direct studies on this compound are not available, the behavior of analogous aromatic disulfide ligands with transition metals has been investigated. Generally, aromatic disulfides can coordinate to metal centers in several ways.
The primary mode of interaction between disulfide ligands and transition metals involves the sulfur atoms. This can occur in a few distinct manners:
Monodentate Coordination: One of the sulfur atoms of the disulfide bridge can coordinate to a single metal center. This mode of coordination is less common for simple disulfides but has been observed in certain complexes.
Bridging Coordination: Each sulfur atom of the disulfide ligand can coordinate to a different metal center, thus bridging two metal ions. This is a common coordination mode and leads to the formation of binuclear or polynuclear complexes.
Chelating Coordination: Although less common for simple aromatic disulfides due to the geometric constraints of the S-S bond, chelation involving the disulfide unit is possible in more complex ligand systems.
Oxidative Addition/Reductive Cleavage: The disulfide bond can be cleaved upon reaction with a low-valent metal center, leading to the formation of two metal-thiolate (M-SR) bonds. This is a common reaction for many disulfides and results in a significant change in the ligand's structure and coordination.
The specific interaction will depend on various factors, including the nature of the metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.
The substituents on the aromatic rings, in this case, the nitro (-NO2) and methoxy (B1213986) (-OCH3) groups, are expected to play a crucial role in the coordination behavior of this compound.
Electronic Effects: The nitro group is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring and, to some extent, on the sulfur atoms. This can influence the strength of the metal-sulfur bond. Conversely, the methoxy group is an electron-donating group, which increases the electron density on the aromatic ring and the sulfur atoms, potentially leading to stronger metal-sulfur interactions. The interplay of these opposing electronic effects in the ortho and para positions would create a complex electronic environment that could fine-tune the reactivity and coordination of the disulfide ligand.
Steric Effects: The presence of a nitro group in the ortho position to the disulfide linkage could introduce steric hindrance, potentially influencing the approach of the metal to the sulfur atoms and favoring certain coordination geometries over others.
Direct Coordination of Substituents: The oxygen atoms of the nitro and methoxy groups could also act as potential donor sites, leading to chelation. For instance, the ligand could act as a bidentate ligand, coordinating to a metal center through one sulfur atom and an oxygen atom from the ortho-nitro group, forming a stable five-membered chelate ring.
Perturbation of Disulfide Equilibrium by Metal Complex Formation
The formation of metal complexes can significantly perturb the disulfide bond. As mentioned earlier, a common reaction pathway is the reductive cleavage of the S-S bond by a metal center. This process is essentially an equilibrium that can be influenced by several factors:
Redox Potential of the Metal: Metals with accessible lower oxidation states are more likely to induce reductive cleavage of the disulfide bond.
Stability of the Resulting Metal-Thiolate Complex: The formation of stable metal-thiolate bonds provides a thermodynamic driving force for the cleavage of the disulfide bond.
Ligand Environment: The other ligands coordinated to the metal can influence its redox potential and steric accessibility, thereby affecting its ability to interact with and cleave the disulfide bond.
The equilibrium between the intact coordinated disulfide and the cleaved thiolate species can be a critical aspect of the reactivity of these complexes.
Catalytic Applications of Metal-Disulfide Complexes
Metal complexes containing sulfur ligands, including those derived from disulfides, are known to be active catalysts in a variety of organic transformations. While no specific catalytic applications for metal complexes of this compound have been reported, related complexes have shown activity in reactions such as:
C-S Cross-Coupling Reactions: Metal-thiolate complexes, which can be formed from the cleavage of disulfides, are key intermediates in catalytic C-S bond formation reactions.
Redox Catalysis: The reversible cleavage and formation of the disulfide bond upon interaction with a metal center can be exploited in catalytic redox cycles.
Hydrogenation and Hydrodesulfurization: Metal sulfide and thiolate complexes are relevant to industrial processes like hydrodesulfurization, where sulfur-containing compounds are removed from fossil fuels.
The electronic and steric properties imparted by the nitro and methoxy groups on this compound could potentially be harnessed to develop novel catalysts with unique reactivity and selectivity. However, without experimental data, these remain hypothetical applications.
Electrochemical Behavior and Redox Processes
Cyclic Voltammetry Studies for Redox Potentials
The reduction of nitroaromatic compounds is a well-documented process. In aqueous media, these compounds typically show an irreversible peak corresponding to a four-electron, four-proton reduction to form a hydroxylamine derivative iiste.orgresearchgate.net. However, in aprotic or alkaline media, the reduction often proceeds in steps. The first step is commonly a reversible one-electron transfer to form a stable nitro radical anion researchgate.netresearchgate.net.
The disulfide bond is also electrochemically reducible to its corresponding thiols, a process that generally involves a two-electron transfer vulcanchem.comchemistryviews.org. Therefore, the cyclic voltammogram of Bis(2-nitro-4-methoxyphenyl)disulfide is expected to exhibit multiple cathodic (reduction) peaks. The strong electron-withdrawing nature of the nitro groups would likely facilitate the initial reduction steps, causing them to occur at less negative potentials compared to unsubstituted or methoxy-substituted disulfides. The first reduction event would likely be the one-electron reduction of the nitro groups to their radical anions, potentially followed by further reduction at more negative potentials. The cleavage of the disulfide bond would also contribute a distinct reduction peak.
The table below presents typical reduction potentials for functional groups found in analogous molecules to provide context for the expected redox behavior.
| Compound/Functional Group | Redox Process | Typical Potential Range (vs. ref) | Medium | Citation |
| Aromatic Nitro Group (Ar-NO₂) | Ar-NO₂ + e⁻ ⇌ Ar-NO₂⁻˙ | -0.2 V to -0.6 V | Aprotic/Alkaline | nih.gov |
| Aromatic Nitro Group (Ar-NO₂) | Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O | More negative than radical formation | Protic (aqueous) | iiste.orgresearchgate.net |
| Aromatic Disulfide (Ar-S-S-Ar) | Ar-S-S-Ar + 2e⁻ → 2 Ar-S⁻ | Irreversible, potential varies with structure | General | vulcanchem.comchemistryviews.org |
Electron Transfer Mechanisms at Electrodes
The electron transfer mechanisms for this compound involve distinct pathways for the reduction of its nitro and disulfide functionalities, as well as potential oxidation processes.
The fundamental electrochemical reduction of a disulfide bond involves its cleavage to form two thiol or thiolate species. This process is generally an irreversible reaction requiring the transfer of two electrons vulcanchem.comchemistryviews.org.
In this case, R represents the 2-nitro-4-methoxyphenyl group. The product is the corresponding thiolate anion. In protic solvents, the thiolate can be protonated to form the thiol (R-SH). This reduction mechanism is crucial in various chemical and biological systems vulcanchem.com. The potential at which this reduction occurs is highly dependent on the substituents attached to the aromatic rings.
Oxidation processes for this compound are also possible, although they typically occur at higher positive potentials. The disulfide bond can be oxidized to form species such as sulfoxides or sulfones vulcanchem.com.
Furthermore, the thiolate product (R-S⁻) from the disulfide reduction can be re-oxidized back to the original disulfide in a subsequent anodic scan in a cyclic voltammetry experiment. This would appear as an anodic peak and can provide information about the stability and reactivity of the generated thiolate. The electro-oxidation of related aromatic amines, such as p-nitroaniline, has been shown to be a diffusion-controlled process involving a one-electron transfer in the rate-determining step ijraset.com.
Influence of Substituents on Electrochemical Reactivity
The electrochemical reactivity of this compound is significantly modulated by the electronic effects of its nitro and methoxy (B1213986) substituents.
Nitro Group (-NO₂) : The nitro group is a potent electron-withdrawing group. Its presence increases the electron deficiency of the aromatic system and the disulfide bond. This has two major consequences:
It provides a primary, relatively accessible site for reduction. The reduction of nitroaromatics can proceed through a single-electron transfer to form an anion-radical or a multi-electron transfer to yield hydroxylamines and amines nih.gov.
It facilitates the reduction of the disulfide bond by lowering the energy of the lowest unoccupied molecular orbital (LUMO). This shifts the reduction potential of the S-S bond to a less negative value compared to an unsubstituted disulfide.
Methoxy Group (-OCH₃) : The methoxy group is an electron-donating group through its mesomeric (+M) effect. It increases the electron density on the aromatic ring vulcanchem.com. This effect generally makes reduction more difficult, shifting reduction potentials to more negative values. The formation of bis(4-methoxyphenyl)disulfide is a known oxidation reaction from its corresponding thiol, highlighting the electron-rich nature of the system chemicalpapers.com.
Applications in Organic Synthesis Methodologies
Use as a Reagent in C-S Bond Formation Reactions
Diaryl disulfides are established reagents for electrophilic sulfenylation, a process that forms a carbon-sulfur (C-S) bond. In these reactions, the disulfide bond is cleaved by a nucleophile, leading to the transfer of one of the arylthio groups. Bis(2-nitro-4-methoxyphenyl)disulfide can function in this capacity, with the S-S bond being susceptible to nucleophilic attack.
The general mechanism involves the attack of a carbon-based nucleophile, such as an enolate, a Grignard reagent, or an organolithium compound, on one of the sulfur atoms of the disulfide. This attack results in the formation of a new C-S bond and a 2-nitro-4-methoxyphenylthiolate anion as a byproduct. The reaction is driven by the formation of the stable thiolate. While specific documented examples utilizing this compound are not extensively reported, the reactivity pattern is a fundamental application for this class of compounds. The electrophilicity of the sulfur atoms is enhanced by the presence of the ortho-nitro group, potentially making it an effective sulfenylating agent.
Recent advancements in organic chemistry have highlighted the diverse ways C-S bonds can be formed using various sulfur-containing compounds, including disulfides, in reactions with substrates like alkynes. rsc.org These methodologies often involve mechanisms such as electrophilic or nucleophilic addition. rsc.org
Participation in Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C, C-N, C-O, and C-S bonds. Diaryl disulfides can serve as electrophilic partners in such transformations. Palladium-catalyzed reactions, in particular, are widely employed for their efficiency and functional group tolerance. mdpi.com
While specific studies detailing the use of this compound in palladium-catalyzed cross-coupling are limited, the general reactivity of disulfides in these systems is known. For instance, iron-catalyzed cross-electrophile coupling reactions have been developed to couple benzyl (B1604629) halides with disulfides to generate thioether products. nih.govchemrxiv.org This approach avoids the need for pre-formed thiolates and proceeds in the absence of a terminal reductant. nih.govchemrxiv.org Such a methodology could potentially be applied to this compound to synthesize the corresponding benzylic aryl sulfides.
The field of cross-coupling continues to evolve, with research focusing on new catalytic systems and expanding the scope of suitable coupling partners. mdpi.commdpi.com The participation of organosulfur compounds, including disulfides, in these reactions provides a direct route to valuable sulfur-containing molecules.
Generation of Thiones via Thionation Reagents (e.g., Lawesson's Reagent analogs bearing methoxyphenyl groups)
Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a key transformation in sulfur chemistry. The most prominent reagent for this purpose is Lawesson's Reagent, which is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. researchgate.netresearchgate.netsigmaaldrich.com It is important to distinguish the structure and function of Lawesson's Reagent from that of this compound.
This compound is a simple diaryl disulfide (Ar-S-S-Ar). In contrast, Lawesson's Reagent possesses a four-membered ring of alternating sulfur and phosphorus atoms. researchgate.netresearchgate.net This unique structure is responsible for its ability to act as a thionating agent for a wide range of carbonyl compounds, including ketones, esters, and amides. researchgate.netresearchgate.net
There is no evidence to suggest that this compound functions as a thionating agent in the manner of Lawesson's Reagent. The chemistry of simple disulfides does not typically involve the transfer of a sulfur atom to a carbonyl carbon to form a thione. Therefore, despite both compounds containing methoxyphenyl groups, their applications in organic synthesis are fundamentally different.
Role in Disulfide Metathesis for Accessing Unsymmetrical Disulfides
One of the most significant applications of symmetrical disulfides like this compound is in disulfide metathesis (or exchange) reactions to synthesize unsymmetrical disulfides (RSSR'). This reaction involves the exchange of thiol or thiolate fragments between two different disulfide molecules. The reaction can occur between two different symmetrical disulfides or between a symmetrical disulfide and a thiol.
The process typically reaches an equilibrium containing a mixture of both symmetrical starting materials and the desired unsymmetrical product. Strategies to drive the reaction toward the unsymmetrical disulfide include using a stoichiometric excess of one reactant or removing one of the byproducts. mdpi.com Mechanochemical grinding has been shown to facilitate disulfide metathesis, as demonstrated in the reaction between bis(2-nitrophenyl) disulfide and bis(4-chlorophenyl)disulfide, which are close analogs of the title compound. sigmaaldrich.com
This methodology is a powerful tool for creating complex molecules with specific functions, as the disulfide bond is a key structural motif in many biologically active peptides and proteins. organic-chemistry.org The synthesis of unsymmetrical disulfides under mild conditions and with high purity is a continuing area of research. mdpi.comorganic-chemistry.orgresearchgate.net
| Reactant 1 (Symmetrical Disulfide) | Reactant 2 (Thiol or Disulfide) | Product (Unsymmetrical Disulfide) | Conditions/Catalyst |
|---|---|---|---|
| Bis(2-nitrophenyl)disulfide | Bis(4-chlorophenyl)disulfide | 4-Chlorophenyl-2'-nitrophenyl disulfide | Mechanochemical grinding, DBU catalyst sigmaaldrich.com |
| Bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfane | L-cysteine derivatives | Unsymmetrical L-cysteine disulfides | Mild, basic conditions organic-chemistry.org |
| Bis(4-methylphenyl) disulfide | 4-Chlorobenzenethiol | 4-Chloro-4'-methyl-diphenyl disulfide | Solvent-free synthesis mdpi.com |
Functional Group Compatibility in Synthetic Protocols
The utility of a reagent in complex molecule synthesis is often determined by its functional group compatibility. This compound contains several functional groups whose reactivity must be considered: the disulfide bond, two aromatic rings, two nitro groups, and two methoxy (B1213986) groups.
Disulfide Bond : This is the most reactive site, susceptible to cleavage by reducing agents (e.g., borohydrides, phosphines) and nucleophiles. Reaction conditions must be chosen to preserve this bond if it is a desired feature in the final product.
Nitro Group : The nitro group is a strong electron-withdrawing group and is generally stable to many reaction conditions. However, it is sensitive to strong reducing agents (e.g., catalytic hydrogenation, dissolving metal reduction), which would also likely cleave the disulfide bond.
Methoxy Group : The methoxy group is an ether linkage that is generally robust and stable under neutral, basic, and weakly acidic conditions. It is typically cleaved only by strong acids like HBr or BBr₃.
Aromatic Ring : The phenyl rings can undergo electrophilic aromatic substitution, although the substitution pattern is heavily influenced by the existing nitro and methoxy groups.
Methodologies for synthesizing unsymmetrical disulfides via metathesis have been shown to be compatible with a variety of sensitive functional groups, including free hydroxyls, carboxylic acids, and esters. organic-chemistry.orgresearchgate.net This tolerance allows for the direct modification of complex molecules without the need for extensive protecting group strategies. The iron-catalyzed cross-coupling of disulfides with benzyl halides also demonstrates a broad functional group scope. nih.gov This inherent compatibility makes disulfides like this compound potentially useful synthons in multistep synthetic sequences.
Materials Science Research and Advanced Applications
Integration into Responsive Polymeric Systems
The incorporation of disulfide bonds into polymer backbones is a key strategy for creating stimuli-responsive materials. These "smart" polymers can undergo dynamic changes in their chemical structure and physical properties in response to specific triggers, such as changes in the redox environment. The disulfide linkage in Bis(2-nitro-4-methoxyphenyl)disulfide can be cleaved by reducing agents (like thiols) and reformed under oxidizing conditions. This reversible cleavage and reformation of the S-S bond allows for the design of polymeric systems with tunable properties.
Research in this area focuses on embedding this compound as a cross-linker or a cleavable pendant group in polymer chains. When integrated into hydrogels, for instance, the cleavage of the disulfide bond can lead to a change from a gel to a sol state, enabling the controlled release of encapsulated substances. The nitro and methoxy (B1213986) functional groups on the phenyl rings can further influence the polymer's solubility, stability, and responsiveness.
Key Research Findings:
Redox-Triggered Disassembly: Polymeric nanoparticles and micelles cross-linked with disulfide-containing moieties have been shown to disassemble in reducing environments, characteristic of intracellular conditions, making them promising for targeted drug delivery.
Self-Healing Materials: The reversible nature of the disulfide bond allows for the creation of self-healing polymers. When a material containing these bonds is damaged, the disulfide linkages can reform across the fractured interface upon exposure to oxidative stimuli, restoring the material's integrity.
Application in Redox-Active Materials
This compound serves as a valuable component in the design of redox-active materials, particularly for energy storage applications. The disulfide/thiol redox couple provides a mechanism for electrochemical energy storage through a reversible two-electron process. This makes it an attractive alternative to traditional metal-based materials in batteries and other energy storage devices.
The electrochemical properties of materials incorporating this disulfide can be finely tuned by the methoxy and nitro substituents on the aromatic rings. These groups modify the electron density around the disulfide bond, thereby altering its redox potential and reaction kinetics.
Performance in Electrochemical Systems:
| System Type | Role of Disulfide | Key Performance Metric |
| Lithium-Sulfur Batteries | Cathode Material Component | High theoretical specific capacity |
| Redox Flow Batteries | Active species in electrolyte | Tunable redox potential |
| Electrochemical Sensors | Redox-responsive probe | High sensitivity and selectivity |
Role in Catalyst Development
The disulfide functionality and the presence of nitro and methoxy groups make this compound relevant in the field of catalyst development. Disulfides can act as ligands for transition metal catalysts, influencing their activity and selectivity. They can also participate directly in catalytic cycles, particularly in reactions involving sulfur chemistry.
Furthermore, the compound can serve as a precursor for the synthesis of thiol-based catalysts. The cleavage of the disulfide bond yields the corresponding thiol, which can be a highly active catalytic species in various organic transformations. The aromatic substituents can help in stabilizing catalytic intermediates or in modulating the catalyst's electronic properties.
Examples of Catalytic Involvement:
Precursor to Thiolate Ligands: Used to generate ligands for catalysts in cross-coupling reactions.
Component in Organocatalysis: The thiol derived from the disulfide can act as a nucleophilic catalyst.
Surface Modification: Employed to modify the surface of metal nanoparticle catalysts, affecting their stability and catalytic performance.
Future Research Directions and Unexplored Avenues for Bis 2 Nitro 4 Methoxyphenyl Disulfide
Advanced Mechanistic Studies using Ultrafast Spectroscopy
The photochemistry of disulfide bonds is a rich field, with the homolytic cleavage of the S-S bond upon UV irradiation being a primary photochemical event. This process leads to the formation of highly reactive thiyl radicals. For simpler disulfides like dimethyl disulfide, ultrafast spectroscopic techniques have been instrumental in observing the formation of these radicals on a femtosecond timescale following UV excitation. nih.govnih.gov
A significant unexplored avenue for Bis(2-nitro-4-methoxyphenyl)disulfide is the application of time-resolved spectroscopic methods, such as transient absorption and femtosecond X-ray absorption spectroscopy, to elucidate its photochemical dynamics. Key research questions to be addressed include:
Influence of Substituents: How do the ortho-nitro and para-methoxy substituents on the phenyl rings affect the electronic structure of the disulfide bond and its excited states? It is plausible that these substituents could alter the absorption spectrum and the quantum yield of S-S bond cleavage compared to unsubstituted aromatic disulfides. escholarship.org
Radical Stabilization and Reactivity: What is the lifetime and reactivity of the resulting 2-nitro-4-methoxyphenylthiyl radical? The electronic properties of the substituents will undoubtedly influence the stability and subsequent reaction pathways of this radical intermediate.
Secondary Photoproducts: Beyond the initial S-S bond cleavage, what are the subsequent chemical transformations? In related systems, secondary reactions can lead to the formation of perthiyl radicals and other species. nih.gov Understanding the complete reaction mechanism is crucial for any potential applications in photochemistry or materials science.
| Proposed Research Area | Technique | Key Questions to Address |
| Photodissociation Dynamics | Femtosecond Transient Absorption Spectroscopy | - Rate of S-S bond cleavage- Influence of nitro and methoxy (B1213986) groups on excited state lifetime |
| Radical Intermediate Characterization | Time-Resolved X-ray Absorption Spectroscopy | - Electronic structure of the thiyl radical- Kinetics of radical decay and secondary reactions |
| Solvent Effects | Comparative Ultrafast Studies in Various Solvents | - Role of solvent polarity and viscosity on geminate recombination vs. radical escape |
Exploration of Novel Catalytic Transformations
The unique electronic makeup of this compound suggests it could be a precursor to catalytically active species or possess catalytic activity itself. The nitro groups, in particular, are known to be electrochemically active and can be reduced to various other functional groups, such as amines or hydroxylamines. mdpi.comresearchgate.net
Future research should focus on two main areas: the catalytic transformation of the compound itself and its potential use as a catalyst or ligand.
Catalytic Reduction: The selective reduction of the two nitro groups to amino groups would yield Bis(2-amino-4-methoxyphenyl)disulfide, a molecule with potential as a ligand for transition metals or as a building block for polymers. Research into heterogeneous or homogeneous catalytic systems for this selective reduction is a promising avenue. The challenge will be to achieve high selectivity for the nitro group reduction without cleaving the disulfide bond.
Precursor to Catalytically Active Thiolates: Reductive cleavage of the disulfide bond would generate the corresponding thiol, 2-nitro-4-methoxythiophenol. This thiol and its corresponding thiolate could be explored as ligands for transition metal catalysts. The electronic influence of the nitro and methoxy groups could tune the properties of the resulting metal complexes, potentially leading to novel catalytic activities in cross-coupling reactions or oxidation catalysis.
| Potential Catalytic Application | Reaction Type | Rationale |
| Precursor to Ligands | Selective reduction of nitro groups | The resulting diamino disulfide could act as a chelating ligand for transition metals. |
| Redox-Active Catalyst | Electrochemical or chemical reduction/oxidation | The nitro and disulfide functionalities could enable its use in redox catalysis. |
| Asymmetric Catalysis | Derivatization to chiral ligands | Introduction of chiral moieties could allow for applications in asymmetric synthesis. |
Development of Sustainable Synthesis Routes
While this compound is commercially available, the development of environmentally benign and efficient synthesis methods is a crucial aspect of modern chemistry. Traditional methods for disulfide synthesis often involve the oxidation of thiols, which may use stoichiometric oxidants that are not environmentally friendly. researchgate.net
Future research in this area should target the development of "green" synthetic protocols.
Visible-Light Mediated Synthesis: Recent advances have demonstrated the synthesis of diaryl disulfides using visible light-mediated coupling reactions of arenediazonium salts and carbon disulfide. beilstein-journals.org Adapting such methods for the synthesis of this compound would offer a more sustainable alternative to classical methods.
Catalytic Aerobic Oxidation: The use of catalysts that enable the use of molecular oxygen as the terminal oxidant for the formation of the disulfide bond from the corresponding thiol is a highly desirable green chemistry approach. Research into suitable catalysts for the aerobic oxidation of 2-nitro-4-methoxythiophenol could provide a scalable and sustainable route to the target molecule.
| Synthetic Strategy | Key Advantages | Research Focus |
| Photocatalytic Coupling | - Mild reaction conditions- Use of abundant light energy | - Screening of photocatalysts- Optimization of reaction parameters |
| Aerobic Oxidation | - O₂ as a green oxidant- High atom economy | - Development of efficient metal or organocatalysts |
| Flow Chemistry Synthesis | - Improved safety and scalability- Precise control over reaction conditions | - Design of a continuous flow reactor setup |
Investigation of Self-Assembly and Supramolecular Chemistry
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The functional groups present in this compound—the nitro and methoxy groups—are capable of participating in a variety of non-covalent interactions, including hydrogen bonding (if co-crystallized with suitable donors), dipole-dipole interactions, and π-π stacking.
This opens up a largely unexplored area of research into the self-assembly and supramolecular chemistry of this compound.
Crystal Engineering: A systematic study of the crystallization of this compound from different solvents could reveal a rich polymorphism, with different crystal packing arrangements driven by subtle intermolecular forces. The interplay between the nitro and methoxy groups in directing the solid-state architecture would be of fundamental interest.
Co-crystal Formation: The nitro groups are potential hydrogen bond acceptors. Exploring the co-crystallization of this compound with molecules that are strong hydrogen bond donors could lead to the formation of novel co-crystals with interesting structural motifs and physical properties.
Surface Self-Assembly: The formation of self-assembled monolayers (SAMs) of organosulfur compounds on metal surfaces like gold is a well-established field. oaepublish.com Investigating the ability of this compound, or its corresponding thiol, to form ordered monolayers would be a logical extension. The functional groups on the aromatic ring could be used to tune the surface properties or to act as recognition sites for other molecules.
| Supramolecular System | Driving Interactions | Potential Applications |
| Single Crystals / Polymorphs | π-π stacking, dipole-dipole | Materials with tailored optical or electronic properties |
| Co-crystals | Hydrogen bonding, halogen bonding | Modified solubility, design of functional materials |
| Self-Assembled Monolayers (SAMs) | Thiol-gold interaction, intermolecular forces | Functionalized surfaces, sensors, molecular electronics |
Q & A
Q. What are the established synthetic routes for Bis(2-nitro-4-methoxyphenyl)disulfide, and what critical reaction parameters influence yield?
The compound is typically synthesized via disulfide bond formation using sulfur monochloride (S₂Cl₂) or thiol oxidation. Key parameters include stoichiometric control of sulfurating agents, reaction temperature (e.g., 0–25°C to avoid side reactions), and solvent polarity. For example, analogs like bis-[N-phenoxycarbonyl-N-(4-nitrophenyl)] disulfide are prepared by reacting carbamate derivatives with S₂Cl₂ in non-polar solvents under inert atmospheres, achieving yields up to 78% after crystallization . TLC (ethanol/DMSO 3:1) and ¹H NMR (DMSO-d₆, δ 7.5–7.9 ppm for aromatic protons) are critical for purity validation .
Q. What analytical techniques are recommended for characterizing this compound?
Employ a multi-technique approach:
- Elemental analysis to verify C, N, S composition (e.g., ±0.5% deviation from theoretical values).
- ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro and methoxy group integration).
- TLC/HPLC for purity assessment (e.g., Rf = 0.50 in ethanol/DMSO 3:1).
- Mass spectrometry (ESI-TOF) for molecular ion validation. Cross-referencing with databases like NIST Chemistry WebBook ensures consistency in spectral data .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., ARTn, AFIR) model transition states and intermediates. For example, ICReDD integrates computational predictions with experimental validation, narrowing optimal conditions for disulfide-mediated reactions (e.g., thiol-disulfide exchange). This reduces trial-and-error experimentation by 50–70% .
Q. What experimental design strategies optimize synthesis yield and purity?
Use factorial design (e.g., 2³ full factorial) to test variables like temperature, reagent ratio, and solvent. For example, a study on TiO₂ photoactivity optimized reaction parameters with a 16-experiment design, identifying temperature as the most significant factor (p < 0.05). Response surface methodology (RSM) further refines conditions .
Q. How can contradictory spectroscopic data for this compound be resolved?
Perform multi-lab validation using standardized protocols (e.g., identical NMR field strength, solvent, and reference standards). Cross-check with databases (NIST, PubChem) and publish raw data (e.g., NMR FID files) for transparency. In cases of irreproducible melting points, DSC analysis can clarify polymorphic behavior .
Q. What reactor design considerations apply to scaling up its synthesis?
Prioritize continuous-flow reactors for exothermic disulfide bond formation, ensuring heat dissipation and mixing efficiency. Computational fluid dynamics (CFD) simulations (e.g., COMSOL Multiphysics) model mass transfer limitations. Membrane separation (RDF2050104) or in-line analytics (e.g., PAT tools) enhance purity control during scale-up .
Q. How does the electronic structure of this compound influence its redox behavior?
Frontier molecular orbital (FMO) analysis via DFT reveals the HOMO-LUMO gap (e.g., ~3.5 eV for similar nitroaromatic disulfides), correlating with reduction potentials. Electron-withdrawing nitro groups stabilize the disulfide bond, while methoxy substituents modulate solubility. Cyclic voltammetry (e.g., in DMF, 0.1 M TBAP) quantifies redox activity .
Q. What strategies assess the compound’s stability under varying storage conditions?
Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV and LC-MS. For thermal stability, TGA (10°C/min, N₂ atmosphere) identifies decomposition thresholds (e.g., >200°C). Protect from light using amber vials, as nitro groups are prone to photolytic cleavage .
Q. How can its biological interactions (e.g., protein binding) be systematically studied?
Use isothermal titration calorimetry (ITC) to quantify binding affinity with thiol-containing proteins (e.g., albumin). Pair with molecular docking simulations (AutoDock Vina) to identify binding sites. For cytotoxicity, employ single-subject experimental designs (e.g., repeated measures in cell lines) to control for variability .
Q. What role does this compound play in supramolecular chemistry?
The nitro and methoxy groups enable π-π stacking and hydrogen bonding, facilitating self-assembly into nanostructures. SAXS/WAXS and TEM characterize morphology, while DFT models non-covalent interactions. Applications include drug delivery carriers or catalytic templates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
